molecular formula C16H15N3O B7544839 2-[(3-Oxo-5,6,7,8-tetrahydrocinnolin-2-yl)methyl]benzonitrile

2-[(3-Oxo-5,6,7,8-tetrahydrocinnolin-2-yl)methyl]benzonitrile

Cat. No. B7544839
M. Wt: 265.31 g/mol
InChI Key: SLXDNMDIHGEKKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3-Oxo-5,6,7,8-tetrahydrocinnolin-2-yl)methyl]benzonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. In

Mechanism of Action

The mechanism of action of 2-[(3-Oxo-5,6,7,8-tetrahydrocinnolin-2-yl)methyl]benzonitrile has been extensively studied. It has been found to induce apoptosis in cancer cells by activating the mitochondrial pathway. This compound has also been found to inhibit the replication of the hepatitis C virus by targeting the NS5B polymerase. In addition, 2-[(3-Oxo-5,6,7,8-tetrahydrocinnolin-2-yl)methyl]benzonitrile has been found to chelate metal ions, resulting in a change in its fluorescence intensity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(3-Oxo-5,6,7,8-tetrahydrocinnolin-2-yl)methyl]benzonitrile have been studied in various in vitro and in vivo models. It has been found to induce cell cycle arrest and apoptosis in cancer cells, resulting in a decrease in cell viability. This compound has also been found to inhibit the replication of the hepatitis C virus, resulting in a decrease in viral load. In addition, 2-[(3-Oxo-5,6,7,8-tetrahydrocinnolin-2-yl)methyl]benzonitrile has been found to exhibit low toxicity in normal cells.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[(3-Oxo-5,6,7,8-tetrahydrocinnolin-2-yl)methyl]benzonitrile in lab experiments include its high potency against cancer cells and the hepatitis C virus, its low toxicity in normal cells, and its potential use as a fluorescent probe for the detection of metal ions. However, the limitations of using this compound in lab experiments include its limited solubility in aqueous solutions and its potential instability in certain conditions.

Future Directions

There are several future directions for research on 2-[(3-Oxo-5,6,7,8-tetrahydrocinnolin-2-yl)methyl]benzonitrile. One potential direction is the development of novel synthetic methods for the production of this compound. Another direction is the investigation of its potential use as a therapeutic agent for the treatment of cancer and viral infections. In addition, further research can be conducted to explore its potential use as a fluorescent probe for the detection of metal ions in biological systems.

Synthesis Methods

The synthesis of 2-[(3-Oxo-5,6,7,8-tetrahydrocinnolin-2-yl)methyl]benzonitrile has been achieved using various methods. One of the most commonly used methods is the reaction of 3-acetyl-5,6,7,8-tetrahydrocinnolin-2-one with benzyl cyanide in the presence of a base such as potassium carbonate. This reaction results in the formation of 2-[(3-Oxo-5,6,7,8-tetrahydrocinnolin-2-yl)methyl]benzonitrile. Other methods include the reaction of 3-acetyl-5,6,7,8-tetrahydrocinnolin-2-one with benzyl bromide and potassium cyanide in the presence of a phase-transfer catalyst.

Scientific Research Applications

2-[(3-Oxo-5,6,7,8-tetrahydrocinnolin-2-yl)methyl]benzonitrile has been studied for its potential applications in various fields of scientific research. It has been found to exhibit significant anticancer activity against various cancer cell lines, including lung, breast, and prostate cancer cells. This compound has also been studied for its potential use as an antiviral agent, as it has been found to exhibit significant activity against the hepatitis C virus. In addition, 2-[(3-Oxo-5,6,7,8-tetrahydrocinnolin-2-yl)methyl]benzonitrile has been studied for its potential use as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

2-[(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)methyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O/c17-10-13-6-1-2-7-14(13)11-19-16(20)9-12-5-3-4-8-15(12)18-19/h1-2,6-7,9H,3-5,8,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLXDNMDIHGEKKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN(C(=O)C=C2C1)CC3=CC=CC=C3C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-Oxo-5,6,7,8-tetrahydrocinnolin-2-yl)methyl]benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.